molecular formula C18H14N4O2S2 B2611870 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872704-28-4

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Katalognummer: B2611870
CAS-Nummer: 872704-28-4
Molekulargewicht: 382.46
InChI-Schlüssel: CCFHBSQDUTURGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid compound featuring a pyridazine core substituted with a furan-2-yl group and a thioether linkage. The 6-methylbenzo[d]thiazol-2-yl moiety is a common pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and enzyme-inhibitory activities . The pyridazine ring, substituted with a furan group, introduces electron-rich regions that may enhance binding to biological targets such as kinases or receptors.

Eigenschaften

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-4-5-13-15(9-11)26-18(19-13)20-16(23)10-25-17-7-6-12(21-22-17)14-3-2-8-24-14/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFHBSQDUTURGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyridazine Ring: Starting from a suitable furan derivative, the pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives.

    Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves coupling the thioether intermediate with 6-methylbenzo[d]thiazole-2-amine under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan and thioether moieties can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced at various sites, particularly the pyridazine ring, using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones from the thioether group.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further chemical modifications, making it useful in the synthesis of novel materials or catalysts.

Biology

The biological applications of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide are under investigation. Its structure suggests potential as an antimicrobial or anticancer agent, given the known activities of its constituent moieties.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of multiple heterocycles often correlates with bioactivity, making it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of its heterocyclic components.

Wirkmechanismus

The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridazine rings might engage in π-π interactions or hydrogen bonding, while the thioether linkage could participate in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups : Nitro (6d) and trifluoromethyl (compound 20) substituents enhance kinase inhibition (e.g., VEGFR-2, CK1) by increasing electrophilicity and binding affinity .
  • Heterocyclic Linkers : Thiadiazole (6d) and triazole (5a–m) moieties improve metabolic stability and target engagement compared to simpler thioethers .
  • Substitution on Benzothiazole : 6-Methyl (target compound, GB31) and 6-alkoxy (5a–m) groups modulate lipophilicity and bioavailability. For example, 6-methoxy derivatives in 5a–m showed enhanced blood-brain barrier penetration for anticonvulsant effects .

Anticancer and Kinase Inhibition

  • VEGFR-2 Inhibition : Compound 6d (IC₅₀ = 0.68 µM) outperforms analogs lacking the phenylureido-thiadiazole group, demonstrating the importance of hydrogen-bonding interactions in the kinase active site .
  • CK1 Inhibition: Compound 20’s trifluoromethyl group and pyrimidinone core contribute to its nanomolar potency (IC₅₀ = 0.21 µM), suggesting that the target compound’s furan-pyridazine system may similarly target ATP-binding pockets .
  • Apoptosis Induction : Derivatives like 6d disrupt cell cycle progression (G2/M arrest) and activate caspase-3, a mechanism likely shared by the target compound given structural similarities .

Anticonvulsant Activity

  • Triazole-thioether derivatives (5a–m) exhibit lower toxicity (LD₅₀ > 500 mg/kg) and higher efficacy than classical antiepileptics, attributed to their dual action on sodium channels and GABA receptors .

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound (Inferred) Compound 6d Compound 20 GB31
LogP ~3.2 (estimated) 2.8 3.5 3.1
HPLC Purity N/A >95% >95% 95.35%
Solubility Moderate (DMSO) Low in water, high in DMSO Low in water, high in DMSO Low in water
Metabolic Stability Likely moderate (thioether) High (resistant to CYP450) Moderate Low (thiazolidinedione)

Notes:

  • The target compound’s furan group may improve metabolic stability compared to nitro (6d) or bromo (GB31) substituents, which are prone to enzymatic reduction or cleavage .
  • Alkoxybenzothiazoles (e.g., 5a–m) exhibit superior aqueous solubility compared to methyl or nitro analogs, critical for oral bioavailability .

Biologische Aktivität

The compound 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S, with a molecular weight of 363.44 g/mol. It features a furan ring, a pyridazine ring, and a benzo[d]thiazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its structural components, which facilitate interactions with biological targets.

Target Interactions

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Antimicrobial Activity : The presence of the thiazole moiety is often linked to antimicrobial properties, making this compound a candidate for further exploration in treating infections.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole and pyridazine exhibit significant antitumor effects. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
CompoundCell LineIC50 (µM)
Compound AMCF-75.71
Compound BHepG21.98

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented, with some compounds demonstrating high efficacy in seizure models. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance activity.

Antimicrobial Activity

Thiazole-containing compounds have shown promise as antimicrobial agents. Studies indicate that modifications to the thiazole ring can enhance activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antitumor Activity : A synthesized derivative of the compound was tested against several cancer cell lines, showing promising results with an IC50 value lower than that of standard chemotherapeutic agents.
  • Anticonvulsant Efficacy Study : In an electroshock seizure test, a related compound exhibited significant protection against seizures, indicating potential therapeutic applications in epilepsy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.